Cas no 956410-65-4 ((2S)-2-{3-(diethylsulfamoyl)phenylformamido}-3-methylbutanoic acid)
956410-65-4 structure
Product Name:(2S)-2-{3-(diethylsulfamoyl)phenylformamido}-3-methylbutanoic acid
Numéro CAS:956410-65-4
Le MF:C16H24N2O5S
Mégawatts:356.437163352966
MDL:MFCD08483793
CID:3109893
PubChem ID:2341112
Update Time:2025-06-08
(2S)-2-{3-(diethylsulfamoyl)phenylformamido}-3-methylbutanoic acid Propriétés chimiques et physiques
Nom et identifiant
-
- (2S)-2-({3-[(diethylamino)sulfonyl]benzoyl}amino)-3-methylbutanoic acid
- (2S)-2-{3-(diethylsulfamoyl)phenylformamido}-3-methylbutanoic acid
- (2S)-2-[[3-(diethylsulfamoyl)benzoyl]amino]-3-methylbutanoic acid
- SR-01000036524-1
- (2S)-2-[[[3-(diethylsulfamoyl)phenyl]-oxomethyl]amino]-3-methylbutanoic acid
- SR-01000036524
- HMS2332O14
- SMR000150112
- (2S)-2-[[3-(diethylsulfamoyl)benzoyl]amino]-3-methyl-butyric acid
- (2S)-2-[[3-(diethylsulfamoyl)phenyl]carbonylamino]-3-methyl-butanoic acid
- CS-0273290
- CHEMBL1471028
- (3-(n,n-Diethylsulfamoyl)benzoyl)-l-valine
- (2S)-2-{[3-(diethylsulfamoyl)phenyl]formamido}-3-methylbutanoicacid
- MLS000570029
- 956410-65-4
- cid_2341112
- Z56860240
- EN300-87516
- (2S)-2-{[3-(diethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid
- BDBM55454
- AKOS001060764
-
- MDL: MFCD08483793
- Piscine à noyau: 1S/C16H24N2O5S/c1-5-18(6-2)24(22,23)13-9-7-8-12(10-13)15(19)17-14(11(3)4)16(20)21/h7-11,14H,5-6H2,1-4H3,(H,17,19)(H,20,21)/t14-/m0/s1
- La clé Inchi: CCEJVYSXJSKTJR-AWEZNQCLSA-N
- Sourire: S(C1C=CC=C(C(N[C@H](C(=O)O)C(C)C)=O)C=1)(N(CC)CC)(=O)=O
Propriétés calculées
- Qualité précise: 356.14059304Da
- Masse isotopique unique: 356.14059304Da
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 24
- Nombre de liaisons rotatives: 8
- Complexité: 537
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2
- Surface topologique des pôles: 112Ų
(2S)-2-{3-(diethylsulfamoyl)phenylformamido}-3-methylbutanoic acid PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-87516-0.05g |
(2S)-2-{[3-(diethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid |
956410-65-4 | 95% | 0.05g |
$468.0 | 2024-05-21 | |
| Enamine | EN300-87516-0.1g |
(2S)-2-{[3-(diethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid |
956410-65-4 | 95% | 0.1g |
$490.0 | 2024-05-21 | |
| Enamine | EN300-87516-0.25g |
(2S)-2-{[3-(diethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid |
956410-65-4 | 95% | 0.25g |
$513.0 | 2024-05-21 | |
| Enamine | EN300-87516-0.5g |
(2S)-2-{[3-(diethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid |
956410-65-4 | 95% | 0.5g |
$535.0 | 2024-05-21 | |
| Enamine | EN300-87516-1.0g |
(2S)-2-{[3-(diethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid |
956410-65-4 | 95% | 1.0g |
$557.0 | 2024-05-21 | |
| Enamine | EN300-87516-2.5g |
(2S)-2-{[3-(diethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid |
956410-65-4 | 95% | 2.5g |
$1089.0 | 2024-05-21 | |
| Enamine | EN300-87516-5.0g |
(2S)-2-{[3-(diethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid |
956410-65-4 | 95% | 5.0g |
$1614.0 | 2024-05-21 | |
| Enamine | EN300-87516-10.0g |
(2S)-2-{[3-(diethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid |
956410-65-4 | 95% | 10.0g |
$2393.0 | 2024-05-21 | |
| Enamine | EN300-87516-1g |
(2S)-2-{[3-(diethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid |
956410-65-4 | 90% | 1g |
$557.0 | 2023-09-01 | |
| Enamine | EN300-87516-5g |
(2S)-2-{[3-(diethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid |
956410-65-4 | 90% | 5g |
$1614.0 | 2023-09-01 |
(2S)-2-{3-(diethylsulfamoyl)phenylformamido}-3-methylbutanoic acid Littérature connexe
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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